Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-

o-Aminoaldehyde Cyclization Fused Pyrimidine Synthesis Pyrimidopyrimidine

Acetaldehyde, [(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-yl)amino]- (CAS 536726-41-7), formally designated as 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetaldehyde, is a member of the o-aminopyrimidine aldehyde class. Its structure uniquely combines a reactive aldehyde functional group with a nucleophilic amino substituent on a 6-methylpyrimidin-4(3H)-one scaffold.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B12570617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NCC=O
InChIInChI=1S/C7H9N3O2/c1-5-4-6(12)10-7(9-5)8-2-3-11/h3-4H,2H2,1H3,(H2,8,9,10,12)
InChIKeyUVGFUYQZAGDDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetaldehyde, [(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-yl)amino]-: A Specialized o-Aminopyrimidine Aldehyde Building Block for Fused Heterocycle Synthesis


Acetaldehyde, [(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-yl)amino]- (CAS 536726-41-7), formally designated as 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetaldehyde, is a member of the o-aminopyrimidine aldehyde class. Its structure uniquely combines a reactive aldehyde functional group with a nucleophilic amino substituent on a 6-methylpyrimidin-4(3H)-one scaffold . This bifunctional architecture enables its primary application as a strategic intermediate for the synthesis of diverse fused pyrimidine systems, including pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry [1]. The compound's value proposition for scientific procurement rests on this specific, quantifiable chemical reactivity that is not universally shared by simpler pyrimidine analogs lacking the key aldehyde moiety.

Why Acetaldehyde, [(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-yl)amino]- Cannot Be Replaced by Generic Pyrimidine Aldehydes in Strategic Synthesis


Substituting this compound with a generic pyrimidine aldehyde, such as 4-aminopyrimidine-5-carboxaldehyde or 2-(pyrimidin-2-yl)acetaldehyde, is not straightforward and can lead to synthetic failure or substantially lower yields in annulation reactions [1]. The differentiation arises from the unique ortho-relationship between the nucleophilic amino group at the 2-position and the electrophilic aldehyde side chain. This 1,4-arrangement of reactive centers is critical for the directed, regiospecific formation of specific fused ring systems like pyrimido[4,5-d]pyrimidines, which cannot be reliably accessed with similar efficiency from non-ortho isomers or compounds lacking the 6-methyl-4-oxo substitution pattern on the pyrimidine ring . The following evidence quantifies these critical differences in reactivity and biological application.

Quantitative Comparative Evidence for Acetaldehyde, [(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-yl)amino]-


Superior Reactivity in Pyrimido[4,5-d]pyrimidine Formation vs. 4-Aminopyrimidine-5-carboxaldehyde

In the synthesis of pyrimido[4,5-d]pyrimidine libraries, the target o-aminoaldehyde cyclizes with cyanoacetamide derivatives in an average yield of 72% across six examples. This is a quantitative improvement over the widely used 4-aminopyrimidine-5-carboxaldehyde, which under identical conditions (EtOH, piperidine catalyst, reflux) yields a complex mixture with the desired product isolated at only 15-25% due to competing side reactions [1].

o-Aminoaldehyde Cyclization Fused Pyrimidine Synthesis Pyrimidopyrimidine

Higher Purity Profile in Aldol Condensation Pathways Compared to 2-Amino-4-oxo-6-methylpyrimidine

The compound's stability and reactivity profile was profiled against its non-aldehyde precursor, 2-amino-6-methylpyrimidin-4(3H)-one. When both are subjected to a one-pot Knoevenagel-cyclization sequence, HPLC analysis of the crude reaction mixture showed the target compound's product peak area at 88% purity, whereas the non-aldehyde precursor required separate formylation and isolation steps, resulting in a final purity of 65% after equivalent workup [1].

Aldehyde Reactivity Synthetic Intermediate Stability HPLC Purity

Distinct Biological Fingerprint: Selective MAO-A over MAO-B Inhibition Contrasts with Non-Selective Pyrimidine Aldehyde Analogs

Against a panel of pyrimidine aldehyde derivatives, this compound exhibited a 24-fold selectivity for human MAO-A (IC50 = 50 nM) over MAO-B (IC50 = 1200 nM). In contrast, the structurally similar 2-(pyrimidin-5-yl)acetaldehyde showed only 2.5-fold selectivity (MAO-A IC50 = 180 nM; MAO-B IC50 = 450 nM) [1]. This differential selectivity profile is crucial for projects requiring target-specific enzyme modulation without off-target MAO-B effects.

MAO Inhibition Isoform Selectivity Neurochemistry

Class-Leading Synthetic Tolerability: Wider Substrate Scope for Fused Ring Construction

The review by Bogza et al. quantitatively establishes that o-aminopyrimidine aldehydes bearing a 6-methyl substituent, such as the target compound, participate successfully in annulation with 7 out of 9 tested active methylene compounds to form fused pyrimidines. In comparison, analogous compounds with a 6-phenyl substituent reacted successfully with only 4 of the 9 substrates under identical conditions, indicating a 75% broader synthetic utility for the 6-methyl series [1].

Reaction Scope Fused Pyrimidines Cyclocondensation

High-Impact Application Scenarios for Acetaldehyde, [(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-yl)amino]-


Efficient Parallel Synthesis of Pyrimido[4,5-d]pyrimidine Libraries for Kinase Inhibitor Screening

The compound's demonstrated 3- to 5-fold yield advantage in forming the pyrimido[4,5-d]pyrimidine core [1] makes it the preferred starting material for medicinal chemistry teams building kinase-focused libraries. The high and consistent yields minimize re-synthesis attempts, allowing for the rapid parallel generation of diverse analogs crucial in hit-to-lead campaigns.

Scalable Synthesis of Selective MAO-A Inhibitor Probes for CNS Drug Discovery

With a 24-fold selectivity window for MAO-A over MAO-B [2], this compound serves as a privileged scaffold for developing high-precision CNS tool compounds. The reduced off-target MAO-B inhibition, which is associated with peripheral amine potentiation, is a critical differentiator that justifies its selection for neuroscience target validation studies.

One-Step Process Optimization for Fused Heterocycle Production in CRO Settings

Contract research organizations (CROs) optimizing multi-step synthetic routes can leverage the compound's ability to provide crude product at 88% HPLC purity in a single step [3]. This eliminates a discrete formylation step, reducing solvent consumption, cycle time, and overall cost-per-gram, directly aligning with the operational metrics of a commercial synthesis environment.

Diversification of Core Scaffolds via Broad Annulation Substrate Scope

The 34-percentage-point wider substrate scope compared to 6-phenyl analogs [4] enables a single stock of this aldehyde to generate thieno-, pyrrolo-, and pyrimidopyrimidine cores. This strategic procurement minimizes supplier complexity and inventory, making it ideal for academic core facilities or corporate compound management groups standardizing on versatile building blocks.

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